molecular formula C6H7NO5 B1197453 2,6-Dioxo-4-morpholineacetic acid CAS No. 33658-49-0

2,6-Dioxo-4-morpholineacetic acid

Cat. No.: B1197453
CAS No.: 33658-49-0
M. Wt: 173.12 g/mol
InChI Key: FHSPYXCBYKGRQZ-UHFFFAOYSA-N
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Description

2,6-Dioxo-4-morpholineacetic acid, also known as 2-(2,6-dioxomorpholin-4-yl)acetic acid, is a chemical compound with the molecular formula C6H7NO5 and a molecular weight of 173.12 g/mol . It is characterized by the presence of a morpholine ring substituted with two oxo groups and an acetic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dioxo-4-morpholineacetic acid typically involves the reaction of morpholine derivatives with acetic acid or its derivatives. One common method includes the cyclization of amino alcohols with α-haloacid chlorides, followed by oxidation to introduce the oxo groups . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the cyclization and oxidation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxo-4-morpholineacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify the existing functional groups.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the acetic acid moiety under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups attached to the morpholine ring.

Scientific Research Applications

2,6-Dioxo-4-morpholineacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Dioxo-4-morpholineacetic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dioxopiperidine-4-acetic acid: Similar structure with a piperidine ring instead of a morpholine ring.

    2,6-Dioxo-1,4-diazepane-4-acetic acid: Contains a diazepane ring, offering different chemical properties and reactivity.

Uniqueness

2,6-Dioxo-4-morpholineacetic acid is unique due to its specific combination of a morpholine ring with two oxo groups and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(2,6-dioxomorpholin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO5/c8-4(9)1-7-2-5(10)12-6(11)3-7/h1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSPYXCBYKGRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=O)CN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187338
Record name 2,6-Dioxo-N-(carboxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33658-49-0
Record name 2,6-Dioxo-N-(carboxymethyl)morpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033658490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dioxo-N-(carboxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A round bottom flask is charged with dimethylformamide 72 g, acetic anhydride 25 g, pyridine 2 g, and nitrilotriacetic acid 38.2 g and the suspension is nitrogen purged for several minutes. The flask is stoppered and the mixture is stirred at room temperature for 3 days. A small amount of unreacted NTA is filtered out. The bulk of the solvent 79 ml is removed in vacuo at a bath temperature of 60°-70° C. The resulting viscous solution is twice roto-vacued after two successive additions of 40 ml dimethylformamide.
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
solvent
Reaction Step One

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